molecular formula C7H12ClN3 B1287893 4-(2-Aminoethylamino)pyridine hydrochloride CAS No. 64281-29-4

4-(2-Aminoethylamino)pyridine hydrochloride

Cat. No.: B1287893
CAS No.: 64281-29-4
M. Wt: 173.64 g/mol
InChI Key: ASYNXMYDKYHRFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylamino)pyridine hydrochloride can be achieved through various organic synthesis methods. One common route involves the reaction of 4-bromopyridine hydrochloride with ethylenediamine under controlled conditions . The reaction typically proceeds with a yield of approximately 75% .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethylamino)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

4-(2-Aminoethylamino)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylamino)pyridine hydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)pyridine hydrochloride
  • 2-(Pyridin-4-yl)ethanamine hydrochloride
  • 4-(2-Aminoethylamino)-pyridine hydrochloride

Uniqueness

4-(2-Aminoethylamino)pyridine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N'-pyridin-4-ylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYNXMYDKYHRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590440
Record name N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64281-29-4
Record name N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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